molecular formula C6H14OP+ B14317368 Methyl(oxo)pentylphosphanium CAS No. 112667-65-9

Methyl(oxo)pentylphosphanium

Cat. No.: B14317368
CAS No.: 112667-65-9
M. Wt: 133.15 g/mol
InChI Key: ZEHSQHUUHWIZAK-UHFFFAOYSA-N
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Description

Methyl(oxo)pentylphosphanium is a phosphonium ion characterized by a central phosphorus atom bonded to a methyl group, a pentyl chain, and an oxo (oxygen double-bonded) group. Its general structure can be represented as [(CH₃)(C₅H₁₁)P=O]⁺, where the phosphorus center adopts a tetrahedral geometry with a positive charge. This compound belongs to the broader class of organophosphorus compounds, which are notable for their applications in catalysis, organic synthesis, and materials science. The oxo group enhances electrophilicity, making it reactive toward nucleophiles, while the pentyl chain may improve solubility in nonpolar solvents compared to aromatic analogs.

Properties

CAS No.

112667-65-9

Molecular Formula

C6H14OP+

Molecular Weight

133.15 g/mol

IUPAC Name

methyl-oxo-pentylphosphanium

InChI

InChI=1S/C6H14OP/c1-3-4-5-6-8(2)7/h3-6H2,1-2H3/q+1

InChI Key

ZEHSQHUUHWIZAK-UHFFFAOYSA-N

Canonical SMILES

CCCCC[P+](=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(oxo)pentylphosphanium typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its versatility and efficiency . The reaction conditions often involve the use of inert atmospheres and low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction parameters can further improve the efficiency of the synthesis. Industrial methods also focus on minimizing waste and ensuring the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(oxo)pentylphosphanium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, hydroxylated derivatives, and substituted phosphines. These products have significant applications in organic synthesis and materials science .

Mechanism of Action

The mechanism by which methyl(oxo)pentylphosphanium exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form stable complexes with transition metals, facilitating various catalytic processes. The molecular targets and pathways involved include interactions with metal centers and the formation of reactive intermediates that drive the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl(oxo)pentylphosphanium with structurally related phosphonium derivatives, based on extrapolated data from analogs and available literature:

Property This compound Ethoxy-oxo-phenylphosphanium Triphenylphosphonium bromide (Common Analog)
Molecular Formula C₆H₁₃OP⁺ C₈H₁₀O₂P⁺ C₁₈H₁₅P⁺Br⁻
Molecular Weight ~150.14 g/mol (estimated) 181.14 g/mol 357.19 g/mol
Substituents Methyl, pentyl, oxo Ethoxy, phenyl, oxo Three phenyl groups
Solubility Moderate in nonpolar solvents Low in water; soluble in organic phases Poor in water; soluble in polar aprotic solvents
Reactivity High (oxo group enhances electrophilicity) Reacts with nucleophiles (e.g., amines) Stable; used as phase-transfer catalyst
Applications Hypothesized as synthetic intermediate Not explicitly reported; SDS suggests industrial use Catalysis, drug delivery systems
Safety Data Limited; inferred precautions (see below) Causes respiratory irritation Low toxicity; irritant at high concentrations

Key Findings:

Structural Influence on Reactivity: The oxo group in this compound increases electrophilicity compared to non-oxo phosphonium salts (e.g., triphenylphosphonium bromide), making it more reactive in nucleophilic substitution or addition reactions. Aliphatic vs. Aromatic Substituents: The pentyl chain in this compound likely improves solubility in nonpolar media compared to phenyl-containing analogs like ethoxy-oxo-phenylphosphanium, which may aggregate in hydrophobic environments .

Safety and Handling :

  • Based on ethoxy-oxo-phenylphosphanium’s safety data , this compound may require precautions such as respiratory protection and avoidance of direct contact. First-aid measures for inhalation would mirror those for related phosphonium salts: immediate fresh air, oxygen support, and medical attention.

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